Ethanol, 2-[methyl(4-methylphenyl)amino]-
Description
Contextualization of Substituted Anilines and Ethanolamine (B43304) Derivatives in Organic Synthesis
Substituted anilines are a class of organic compounds derived from aniline (B41778), which is a phenyl group attached to an amino group. wisdomlib.orgwikipedia.org These compounds are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. wisdomlib.org Their versatility is demonstrated by their use in the creation of products such as dyes, pharmaceuticals, and polymers. wisdomlib.orgcymitquimica.comacs.org The specific properties of a substituted aniline are determined by the nature and position of the functional groups on the aniline ring. wisdomlib.orgwikipedia.org For instance, the amino group in aniline directs electrophilic aromatic substitution to the ortho and para positions of the ring. rsc.org
Ethanolamines are organic compounds that contain both an amine and an alcohol functional group. sciencemadness.org This dual functionality makes them useful in a variety of industrial applications. chemrxiv.org They are found in nature as components of phospholipids (B1166683) in biological membranes. wikipedia.org In industrial settings, they are utilized for applications such as gas purification and as intermediates in the synthesis of various chemicals. chemrxiv.orgwikipedia.org The presence of a hydroxyl group can increase a molecule's solubility in polar solvents. cymitquimica.com
Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]-, combines the structural features of both a substituted aniline (a p-toluidine (B81030) derivative) and an ethanolamine. cymitquimica.com This unique combination of a tertiary amine and a primary alcohol group on the same molecule gives it a distinct set of chemical properties and a wide range of applications.
Table 1: General Properties of Substituted Anilines and Ethanolamines
| Feature | Substituted Anilines | Ethanolamines |
| Core Structure | Aniline (phenylamine) with additional functional groups on the aromatic ring. wisdomlib.org | Contains both an amine and an alcohol functional group. sciencemadness.org |
| Key Reactivity | Participate in electrophilic aromatic substitution. cymitquimica.com The amino group can be diazotized to form diazonium salts, which are versatile intermediates. wikipedia.org | The amine group is basic and nucleophilic. The alcohol group can undergo oxidation and esterification. |
| Common Applications | Synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. wisdomlib.orgcymitquimica.comacs.org | Gas treatment (removal of acidic gases), surfactants, and chemical intermediates. chemrxiv.orgwikipedia.org |
| Solubility | Varies depending on the substituent; generally more soluble in organic solvents. | Generally soluble in polar solvents like water due to the hydroxyl group. cymitquimica.com |
Historical Development and Evolution of Research on N-Methyl-N-(2-hydroxyethyl)-p-toluidine
Research into N-Methyl-N-(2-hydroxyethyl)-p-toluidine has evolved from a general interest in aniline and ethanolamine chemistry to more specific investigations into its catalytic and synthetic applications. Early research on similar compounds focused on their fundamental synthesis and reactivity. For example, methods for preparing N-monoalkylated ethanolamine derivatives have been explored to avoid the formation of N,N-dialkylated by-products. chemrxiv.org
More recently, research has focused on the specific applications of N-Methyl-N-(2-hydroxyethyl)-p-toluidine. It has been identified as an important intermediate in organic synthesis. chemicalbook.comchemicalbook.com For instance, it is used in the copper-catalyzed synthesis of oxindoles, thio-oxindoles, and quinoline (B57606) derivatives. chemicalbook.comnexalinc.com
A significant area of research has been its role as a catalyst or accelerator in polymerization reactions. It is a key component in the formulation of unsaturated polyester (B1180765) resin putty for powder coating technology, where it works with other catalysts to initiate and speed up the polymerization process. chemicalbook.com It also acts as an amine accelerator in unsaturated polyester resins, vinyl esters, and acrylate (B77674) systems, allowing for rapid curing even under challenging conditions. nexalinc.com
Research Significance and Interdisciplinary Relevance of Ethanol, 2-[methyl(4-methylphenyl)amino]-
The significance of Ethanol, 2-[methyl(4-methylphenyl)amino]- stems from its versatility as a chemical intermediate and a catalyst. Its interdisciplinary relevance is evident in its applications across polymer chemistry, pharmaceutical synthesis, and dye production. cymitquimica.comnexalinc.com
In polymer chemistry , it is a valuable accelerator for curing unsaturated polyester resins and vinyl esters. nexalinc.com This is crucial in the manufacturing of composites, coatings, and adhesives. nexalinc.comcymitquimica.com Its ability to promote rapid curing at ambient temperatures offers economic and practical advantages. nexalinc.com
In the pharmaceutical industry , it serves as a building block for the synthesis of various heterocyclic compounds. nexalinc.com These structures are often the core of new drug candidates with potential biological activities. nexalinc.com
In the dye and pigment industry , this compound is used as an intermediate for creating specialized colorants. nexalinc.com Its aromatic amine structure allows for modifications to achieve desired color properties and stability. nexalinc.com
Table 2: Key Research Findings and Applications of Ethanol, 2-[methyl(4-methylphenyl)amino]-
| Research Area | Key Findings and Applications |
| Organic Synthesis | An important intermediate for synthesizing heterocyclic compounds like oxindoles and quinolines. chemicalbook.comnexalinc.com |
| Polymer Chemistry | Acts as a catalyst and accelerator for unsaturated polyester resins, vinyl esters, and acrylate systems. nexalinc.comchemicalbook.com Used in the formulation of adhesives, coatings, and composites. nexalinc.comcymitquimica.com |
| Dye and Pigment Synthesis | Serves as an intermediate for producing specialized colorants with enhanced stability. nexalinc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N,4-dimethylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCWOOAEAHVMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062666 | |
| Record name | Ethanol, 2-[methyl(4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-44-6 | |
| Record name | N-Methyl-N-(2-hydroxyethyl)-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyethyl methyltolylamine | |
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| Record name | Ethanol, 2-[methyl(4-methylphenyl)amino]- | |
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| Record name | Ethanol, 2-[methyl(4-methylphenyl)amino]- | |
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| Record name | 2-(N-methyl-p-toluidino)ethanol | |
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| Record name | HYDROXYETHYL METHYLTOLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies and Mechanistic Investigations for Ethanol, 2 Methyl 4 Methylphenyl Amino
Elucidation of Classical and Modern Synthetic Pathways
The primary and most classical approach to synthesizing β-amino alcohols involves the aminolysis of epoxides. scielo.org.mx This reaction entails the ring-opening of an epoxide with an amine. For the specific synthesis of Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]-, a classical pathway would involve the reaction of ethylene (B1197577) oxide with N-methyl-p-toluidine.
A more modern and widely adopted strategy is the catalyzed ring-opening of epoxides. rroij.com This method addresses the limitations of the classical approach, which often requires harsh reaction conditions like high temperatures and an excess of the amine, leading to kinetically slow reactions and low regioselectivity. mdpi.comresearchgate.net The use of catalysts enhances the electrophilicity of the epoxide, making it more susceptible to nucleophilic attack by the amine. mdpi.com
Another contemporary pathway is the reductive amination of α-hydroxy ketones. This method provides an alternative route that can be advantageous in specific synthetic contexts, particularly when stereochemical control is desired.
The kinetics of epoxide ring-opening reactions are a critical area of study for optimizing synthetic protocols. Without a catalyst, the reaction between an epoxide and an amine is often slow. mdpi.com For instance, the uncatalyzed reaction of styrene (B11656) oxide with aniline (B41778) shows a low yield of 40% even after 7 hours. scielo.org.mx The introduction of a catalyst significantly accelerates the reaction rate.
The reaction mechanism can proceed through either an SN1 or SN2 pathway, which influences the regioselectivity of the product. mdpi.com In an SN2 mechanism, the amine attacks the less sterically hindered carbon of the epoxide ring, leading to a specific regioisomer. researchgate.net Conversely, an SN1-type mechanism, often favored by electronic effects and stabilization of a carbocation intermediate, can lead to attack at the more substituted carbon. mdpi.com The thermodynamics of the reaction are generally favorable due to the relief of ring strain in the three-membered epoxide ring, which is a highly exothermic process. researchgate.net
Kinetic studies on the ethoxylation of amines, such as the reaction of mono-methyl amine with ethylene oxide, have been conducted to develop and validate kinetic models. researchgate.net These studies help in understanding the reaction rates and optimizing conditions to favor the formation of the desired mono-alkoxylated product over di-alkoxylated by-products. researchgate.net The reaction is typically modeled as a second-order process. researchgate.net
Table 1: Comparative Kinetic Data for Epoxide Opening Reactions
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Styrene Oxide, Aniline | Room Temp | 7 | 40 | scielo.org.mx |
| SBSSA (0.1g) | Styrene Oxide, Aniline | Room Temp | 1 | 92 | scielo.org.mx |
| YCl₃ (1 mol%) | Various Epoxides & Amines | Room Temp | 0.5-2 | 85-96 | mdpi.com |
| Sulfated Tin Oxide (2 mol%) | Various Epoxides & Amines | Room Temp | 0.5-3 | 82-96 | growingscience.com |
This table is interactive. Click on the headers to sort the data.
A wide array of catalyst systems has been developed to improve the efficiency and selectivity of the synthesis of β-amino alcohols. These can be broadly categorized into Lewis acids, Brønsted acids, and heterogeneous catalysts.
Lewis Acid Catalysts: Metal salts are commonly employed as Lewis acid catalysts. Yttrium chloride (YCl₃) has been shown to be a highly effective catalyst for the ring-opening of epoxides with amines, requiring only a 1 mol% concentration to achieve high yields and regioselectivity under solvent-free conditions at room temperature. mdpi.com Other metal-based catalysts include those derived from bismuth, indium, and iron. researchgate.net Vanadium(III) chloride and Zirconium(IV) chloride are also effective, promoting highly regioselective and anti-stereoselective reactions. rroij.com
Brønsted Acid Catalysts: Acetic acid has been used as a metal-free catalyst for the ring-opening of epoxides with amines, affording good yields and excellent regioselectivity. researchgate.net
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Silica-bonded S-sulfonic acid (SBSSA) is a recyclable catalyst that provides high yields of β-amino alcohols under solvent-free conditions. scielo.org.mx Sulfated tin oxide is another efficient heterogeneous catalyst for this transformation. growingscience.com Metal-heteroatom-modified MCM-41 molecular sieves have also been patented for the synthesis of N-substituted ethanolamines, noted for their high catalytic performance and stability. google.com
Organocatalysts: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N) have been used as efficient catalysts for the ring-opening of epoxides with amines in water, offering a greener alternative. rsc.org
Green Chemistry Principles Applied to the Synthesis of Ethanol, 2-[methyl(4-methylphenyl)amino]-
The application of green chemistry principles to the synthesis of β-amino alcohols aims to reduce the environmental impact of these processes. Key strategies include the use of solvent-free reaction conditions, water as a solvent, and recyclable catalysts.
Solvent-free, or neat, reaction conditions are a significant advancement in green synthesis. scielo.org.mxmdpi.com The use of catalysts like YCl₃ and SBSSA allows for efficient reactions without the need for organic solvents, which reduces waste and potential environmental contamination. scielo.org.mxmdpi.com
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of tertiary amine catalysts like DABCO and Et₃N enables the efficient synthesis of β-amino alcohols in aqueous media. rsc.org
The development of heterogeneous and recyclable catalysts, such as SBSSA and sulfated tin oxide, aligns with the principles of green chemistry by minimizing waste and allowing for more economical and sustainable industrial processes. scielo.org.mxgrowingscience.com Furthermore, catalyst-free methods, such as solvothermal amidation of carboxylic acids in ethanol, represent a low-cost and waste-less alternative to traditional synthetic routes. rsc.org
Stereochemical Control in Analogous Synthetic Routes
Many biologically active molecules containing the β-amino alcohol scaffold are chiral, meaning that stereochemical control during their synthesis is of paramount importance. encyclopedia.pub The synthesis of a specific enantiomer or diastereomer often requires asymmetric synthesis techniques.
One common strategy is the use of a chiral catalyst to induce enantioselectivity. mdpi.com For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones can produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Another approach involves the use of chiral auxiliaries. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed.
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. encyclopedia.pub This can be achieved using enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer over the other. mdpi.com Dynamic kinetic resolution (DKR) is an even more powerful method that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. encyclopedia.pubmdpi.com Metal/lipase-combo catalyzed DKR of racemic alcohols is a practical process for obtaining enantiopure esters. mdpi.com
For the synthesis of Ethanol, 2-[methyl(4-methylphenyl)amino]-, which is a chiral molecule, these stereoselective strategies would be applicable to produce enantiomerically pure forms of the compound. The stereospecificity of the SN2 ring-opening of epoxides, which proceeds with an inversion of configuration, is a key principle in achieving stereochemical control in these syntheses. researchgate.net
In Depth Spectroscopic and Structural Characterization of Ethanol, 2 Methyl 4 Methylphenyl Amino and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Structure Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms within a molecule. For Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]-, ¹H and ¹³C NMR would provide definitive information on its structure.
For its derivatives, such as 2-(4-methylphenyl)ethanol, ¹H NMR data has been reported. synquestlabs.com Similarly, the isomeric compound Ephedrine (B3423809) (also C10H15NO) has been extensively studied, and its NMR data is well-documented, providing a reference for the types of signals expected for a molecule with a similar atomic composition. chemicalbook.comnist.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Ethanol, 2-[methyl(4-methylphenyl)amino]-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet (two doublets) |
| Methylene (B1212753) (-N-CH₂-) | ~3.4 - 3.6 | Triplet |
| Methylene (-CH₂-OH) | ~3.7 - 3.9 | Triplet |
| N-Methyl (N-CH₃) | ~2.9 - 3.1 | Singlet |
| Aryl-Methyl (Ar-CH₃) | ~2.2 - 2.4 | Singlet |
| Hydroxyl (-OH) | Variable | Singlet (broad) |
Note: These are estimated values and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanol, 2-[methyl(4-methylphenyl)amino]-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-N) | ~145 - 148 |
| Aromatic C (quaternary, C-CH₃) | ~129 - 132 |
| Aromatic CH | ~112 - 130 |
| Methylene (-N-CH₂-) | ~55 - 58 |
| Methylene (-CH₂-OH) | ~60 - 63 |
| N-Methyl (N-CH₃) | ~38 - 42 |
| Aryl-Methyl (Ar-CH₃) | ~20 - 22 |
Note: These are estimated values.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Fragmentation Pathways
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation behavior upon ionization. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous calculation of the molecular formula (C10H15NO). epa.gov
The fragmentation of Ethanol, 2-[methyl(4-methylphenyl)amino]- under electron ionization (EI) would be expected to follow pathways characteristic of both amines and alcohols. docbrown.info Key fragmentation processes would include:
Alpha-cleavage: The bond between the two ethylenic carbons is prone to breaking, leading to the formation of a resonance-stabilized cation containing the nitrogen atom. This is often the most significant fragmentation pathway for N-substituted ethanolamines. The expected fragment would be [M - CH₂OH]⁺, corresponding to the N-methyl-p-toluidine radical cation. Another likely alpha-cleavage involves the loss of the N-methyl group.
Loss of a Water Molecule: While more common in primary alcohols, dehydration can occur, leading to a peak at [M-18].
Benzylic Cleavage: A highly favorable fragmentation would involve the cleavage of the C-N bond to generate a tropylium (B1234903) ion or related benzyl-type cations from the p-tolyl group, although the charge is more likely to be retained on the nitrogen-containing fragment.
Table 3: Predicted Key Mass Spectrometry Fragments for Ethanol, 2-[methyl(4-methylphenyl)amino]-
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | Loss of methyl group (α-cleavage) |
| 134 | [C₉H₁₂N]⁺ | α-cleavage with loss of CH₂OH radical |
| 106 | [C₇H₈N]⁺ | Cleavage of ethylamine (B1201723) side chain |
| 91 | [C₇H₇]⁺ | Tropylium ion from p-tolyl group |
Note: These predictions are based on general fragmentation rules for similar structures.
Predicted collision cross-section (CCS) values for adducts of the related compound 2-(4-methylanilino)ethanol have been calculated, which provide information about the ion's shape in the gas phase. uni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For Ethanol, 2-[methyl(4-methylphenyl)amino]-, the FT-IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. Other key signals would include C-H stretches from the aromatic and aliphatic portions (2850-3100 cm⁻¹), C-N stretching (~1180-1360 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). The aromatic ring would show characteristic peaks in the 1450-1600 cm⁻¹ region. mdpi.com
While a specific spectrum for the target compound is not published, spectra for related molecules like 2-(4-Methylphenyl)ethanol chemicalbook.com and N-benzylethanolamine nist.gov are available and show these characteristic bands.
Table 4: Characteristic Vibrational Frequencies for Ethanol, 2-[methyl(4-methylphenyl)amino]-
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
|---|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 | Broad, Strong (H-bonding) |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2970 | Strong |
| C=C Aromatic Stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |
| C-N Stretch | FT-IR, Raman | 1180 - 1360 | Medium |
| C-O Stretch | FT-IR | 1050 - 1150 | Strong |
Note: These are typical frequency ranges.
X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.
To date, no public crystal structure data for Ethanol, 2-[methyl(4-methylphenyl)amino]- has been deposited in crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the precise conformation of the ethanolamine (B43304) side chain relative to the p-tolyl ring. It would also definitively show the hydrogen bonding network in the solid state, likely involving the hydroxyl group of one molecule and the nitrogen or oxygen atom of a neighboring molecule. Such studies have been performed on complex derivatives of other amino alcohols, confirming their molecular conformation. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
The parent molecule, Ethanol, 2-[methyl(4-methylphenyl)amino]-, is achiral and therefore does not exhibit chiroptical activity. However, derivatives of this compound could be synthesized to contain chiral centers. For instance, substitution on the ethyl bridge could create a stereocenter.
Should a chiral derivative be synthesized, Circular Dichroism (CD) spectroscopy would be a critical technique for assessing its enantiomeric purity and studying its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is unique to a specific enantiomer. Studies on chiral molecules like ephedrine and its isomers in the gas phase have shown that CD spectra are highly sensitive to the molecule's specific conformation. nih.govrsc.org The effects of solvents, such as ethanol, on the conformation of various biomolecules have also been investigated using CD, highlighting the technique's sensitivity to the molecular environment. nih.gov
Computational Chemistry and Theoretical Modeling of Ethanol, 2 Methyl 4 Methylphenyl Amino
Quantum Mechanical Studies (e.g., DFT) on Electronic Structure, Frontier Orbitals, and Reactivity Descriptors
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]-. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G(d)), are frequently used to study substituted anilines and related compounds. nih.govcapes.gov.br
Electronic Structure and Frontier Orbitals: A DFT analysis of Ethanol, 2-[methyl(4-methylphenyl)amino]- would reveal the distribution of electron density, highlighting the electron-donating nature of the methyl-substituted phenyl group and the nitrogen atom, as well as the electron-withdrawing character of the hydroxyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the p-toluidine (B81030) moiety, specifically the nitrogen atom and the aromatic ring, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the C-N and C-O bonds, suggesting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than simple orbital visualizations.
| Reactivity Descriptor | Formula | Expected Significance for Ethanol, 2-[methyl(4-methylphenyl)amino]- |
| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. A lower value suggests higher reactivity towards electrophiles. |
| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon adding an electron. A higher value indicates a greater susceptibility to nucleophilic attack. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to change in electron distribution. A smaller value implies higher reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, a higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic power of the molecule. |
This table presents a hypothetical summary of reactivity descriptors that could be obtained from a DFT calculation.
Studies on substituted anilines have shown that the nature and position of substituents significantly influence these descriptors. researchgate.net For Ethanol, 2-[methyl(4-methylphenyl)amino]-, the electron-donating methyl group on the phenyl ring would be expected to increase the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack compared to its unsubstituted counterpart.
Molecular Dynamics Simulations for Solvation Effects and Conformational Landscapes
Molecular dynamics (MD) simulations are indispensable for exploring the dynamic behavior of flexible molecules like Ethanol, 2-[methyl(4-methylphenyl)amino]- in different environments. MD simulations can provide detailed insights into how the solvent affects the molecule's shape and how the molecule itself moves and changes over time.
Solvation Effects: The solubility and behavior of Ethanol, 2-[methyl(4-methylphenyl)amino]- are significantly influenced by the solvent. In aqueous solutions, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. MD simulations can model these interactions explicitly, providing a picture of the hydration shell around the molecule. Studies on the solvation of similar amino alcohols have shown that in alcohol-water binary solvents, the hydrophobic parts of the molecule tend to be surrounded by the alkyl groups of the alcohol. nih.gov For Ethanol, 2-[methyl(4-methylphenyl)amino]-, MD simulations in a solvent like ethanol would likely show the ethanol molecules orienting their hydroxyl groups towards the nitrogen and hydroxyl moieties of the solute, and their ethyl groups towards the p-tolyl group.
| Dihedral Angle | Description | Expected Stable Conformations |
| O-C-C-N | Rotation around the ethanol backbone | Gauche and anti (staggered) conformations are generally more stable than eclipsed conformations. |
| C-C-N-C(aryl) | Rotation around the bond connecting the ethyl group to the nitrogen | This rotation will be influenced by steric hindrance between the phenyl ring and the rest of the molecule. |
| C-C-N-C(methyl) | Rotation around the bond connecting the methyl group to the nitrogen | This will also be sterically constrained. |
| C-N-C(aryl)-C | Torsion of the p-tolyl group | The orientation of the aromatic ring relative to the amino group will affect electronic conjugation. |
This table outlines the key dihedral angles that would be analyzed in a conformational study.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.
NMR Spectroscopy: Calculating nuclear magnetic resonance (NMR) chemical shifts is a common application of quantum chemistry. By optimizing the geometry of Ethanol, 2-[methyl(4-methylphenyl)amino]- using DFT and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation, one can predict the 1H and 13C NMR spectra. The predicted shifts can be compared to experimental data for similar compounds like N-methyl-p-toluidine and p-toluidine to assess the accuracy of the computational model. chemicalbook.comchemicalbook.comspectrabase.com
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum. For Ethanol, 2-[methyl(4-methylphenyl)amino]-, a DFT frequency calculation would predict the characteristic stretching and bending modes. For instance, one would expect to see signals corresponding to the O-H stretch, C-H stretches (aromatic and aliphatic), C-N stretching, and C-O stretching. Comparing these predicted frequencies with experimental IR spectra of related N-substituted ethanolamines can help in the assignment of experimental bands. nih.govaanda.orgaanda.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. researchgate.netyoutube.com For Ethanol, 2-[methyl(4-methylphenyl)amino]-, TD-DFT calculations would likely predict π → π* transitions associated with the p-toluidine chromophore. The position of the absorption maximum (λmax) would be sensitive to the electronic nature of the substituents and the solvent environment. Studies on N-alkylanilines and other aromatic amines provide a good basis for interpreting the expected UV-Vis spectrum of the target compound. nih.gov
| Spectroscopic Technique | Predicted Parameters | Relevant Functional Groups in Ethanol, 2-[methyl(4-methylphenyl)amino]- |
| 1H NMR | Chemical Shifts (ppm) | Aromatic protons, methyl protons (on ring and nitrogen), methylene (B1212753) protons, hydroxyl proton. |
| 13C NMR | Chemical Shifts (ppm) | Aromatic carbons, methyl carbons, methylene carbons. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | O-H stretch, N-H stretch (if protonated), C-H (aromatic and aliphatic) stretches, C=C (aromatic) stretches, C-N stretch, C-O stretch. |
| UV-Vis Spectroscopy | Absorption Maxima (λmax, nm) | p-Toluidine chromophore. |
This table summarizes the spectroscopic parameters that can be computationally predicted and the corresponding structural features of the molecule.
Reaction Mechanism Elucidation through Transition State Theory and Energy Profile Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. A likely synthesis route for Ethanol, 2-[methyl(4-methylphenyl)amino]- involves the N-alkylation of p-toluidine. researchgate.netchemrxiv.orgwikipedia.org
Synthesis Pathway Analysis: One plausible synthesis involves the reaction of N-methyl-p-toluidine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Alternatively, a two-step process could involve the reaction of p-toluidine with an alkylating agent to form N-methyl-p-toluidine, followed by reaction with an ethanol synthon. chemicalbook.comgrowingscience.com Computational methods can be used to model these reaction pathways.
Transition State Theory and Energy Profile: By applying transition state theory, chemists can locate the transition state structures for each step of a proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Frequency calculations on the optimized transition state structure should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.
For the N-alkylation of an amine, the reaction typically proceeds through a nucleophilic substitution (SN2) mechanism. acs.org A computational study of the reaction between N-methyl-p-toluidine and 2-chloroethanol would involve:
Locating the reactants and products: Optimizing the geometries of the starting materials and the final product.
Finding the transition state: Searching for the transition state structure where the N-C bond is forming and the C-Cl bond is breaking.
Calculating the activation energy: The energy difference between the transition state and the reactants.
Calculating the reaction energy: The energy difference between the products and the reactants.
Applications of Ethanol, 2 Methyl 4 Methylphenyl Amino in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules (e.g., Pharmaceuticals, Agrochemicals)
The chemical architecture of Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]- lends itself to the synthesis of more complex molecular structures, including those with potential applications in the pharmaceutical and agrochemical industries. The presence of both a nucleophilic tertiary amine and a reactive hydroxyl group allows for a variety of chemical transformations.
While specific, commercially available pharmaceuticals or agrochemicals directly derived from this compound are not widely documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. For instance, the N-aryl-β-amino alcohol framework is a recognized pharmacophore in various biologically active compounds. This structural alert is a key feature in a number of antimalarial agents. The synthesis of N-aryl β-amino alcohol derivatives is considered medicinally important, suggesting the potential of Ethanol, 2-[methyl(4-methylphenyl)amino]- as a starting material for the development of new therapeutic agents.
The synthesis of this compound is well-established, often involving the reaction of N-(2-hydroxyethyl)-p-toluidine with formaldehyde (B43269) and hydrogen over a palladium on carbon catalyst. google.com This straightforward synthesis makes it an accessible precursor for more elaborate molecular designs.
Role in the Development of Functional Dyes and Pigments with Enhanced Properties
Ethanol, 2-[methyl(4-methylphenyl)amino]- serves as a crucial intermediate in the synthesis of certain functional dyes. Its aromatic amine structure is a classic precursor for the formation of azo dyes, a significant class of colorants used in various industries. The N-hydroxyethyl group can enhance the solubility of the resulting dye in specific solvents and can also serve as a reactive handle for further functionalization, potentially improving properties such as lightfastness, thermal stability, or affinity for certain substrates.
While detailed public-domain examples of specific dyes synthesized directly from this compound are limited, its chemical nature strongly suggests its utility as a diazo component or a coupling component in the synthesis of disperse dyes and other colorants. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester (B1180765), nylon, and acrylics. The properties of Ethanol, 2-[methyl(4-methylphenyl)amino]- are well-suited for creating such dyes.
Application as a Building Block in Polymer Chemistry and Functional Coatings
The application of Ethanol, 2-[methyl(4-methylphenyl)amino]- in polymer chemistry is a notable area of its utility, particularly in the context of curing reactions and as a monomeric building block.
It is widely cited in patent literature as a cure promoter or accelerator for unsaturated polymer resins, such as vinyl esters and polyesters, often in conjunction with peroxide initiators like benzoyl peroxide. google.comgoogle.com In these systems, the tertiary amine functionality facilitates the decomposition of the peroxide, generating the free radicals necessary to initiate polymerization and cross-linking of the resin. This leads to a faster and more efficient curing process, which is critical in the manufacturing of composites, adhesives, and coatings. google.com
Beyond its role as a catalyst, the hydroxyl group in Ethanol, 2-[methyl(4-methylphenyl)amino]- allows it to act as a monomeric building block. It can be incorporated into polymer chains through reactions with other functional groups. For example, it can react with diisocyanates to form polyurethanes. google.com In this context, it would function as a chain extender or a cross-linker, modifying the properties of the final polyurethane material. This incorporation can impart specific characteristics to the polymer, such as improved thermal stability or altered solubility.
Its use has been noted in compositions for structural adhesives and in photosensitive compositions for applications like color filters. The ability to participate in polymerization reactions makes it a versatile component in the formulation of various functional coatings and advanced materials.
Table 1: Applications in Polymer Chemistry
| Application | Role of Ethanol, 2-[methyl(4-methylphenyl)amino]- | Resulting Properties |
|---|---|---|
| Unsaturated Resin Curing | Cure Promoter/Accelerator | Faster gel and cure times |
| Polyurethane Synthesis | Monomer (Chain Extender/Cross-linker) | Modified thermal and solubility properties |
| Structural Adhesives | Component in Formulation | Enhanced curing characteristics |
Exploration in Supramolecular Chemistry and Host-Guest Interactions
While direct research on the supramolecular chemistry of Ethanol, 2-[methyl(4-methylphenyl)amino]- is not extensively documented, the broader class of aniline (B41778) derivatives is known to participate in host-guest interactions. nwhitegroup.com Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies.
The aromatic ring of aniline derivatives can be encapsulated within the cavities of host molecules like cyclodextrins or calixarenes. The specific substituents on the aniline ring, such as the methyl and N-methyl-N-hydroxyethyl groups in the case of the subject compound, would influence the binding affinity and selectivity of these interactions. The hydroxyl group could also participate in hydrogen bonding with the host molecule, further stabilizing the host-guest complex. Such interactions are fundamental to the development of molecular recognition systems, drug delivery vehicles, and self-assembling materials. Further research is needed to specifically explore the potential of Ethanol, 2-[methyl(4-methylphenyl)amino]- in these advanced applications.
Integration into Sensor Technologies and Responsive Materials
The integration of aniline derivatives into sensor technologies is an active area of research. These compounds can be used to create materials that respond to specific stimuli, such as the presence of metal ions or changes in pH. The tertiary amine and the aromatic ring of Ethanol, 2-[methyl(4-methylphenyl)amino]- are functionalities that could be leveraged for sensor applications.
For instance, the nitrogen atom of the tertiary amine can act as a binding site for metal ions. Upon binding, the electronic properties of the molecule could be altered, leading to a detectable change in its fluorescence or absorbance spectrum. This principle forms the basis of many chemical sensors.
Furthermore, polymers containing aniline derivatives can exhibit responsive behavior. The protonation and deprotonation of the amine group in response to pH changes can alter the polymer's conformation, solubility, or electronic properties. While specific research focusing on Ethanol, 2-[methyl(4-methylphenyl)amino]- in responsive materials is yet to be widely published, its structure suggests it as a promising candidate for incorporation into smart materials that can respond to their environment.
Mechanistic Investigations of Reactions Involving Ethanol, 2 Methyl 4 Methylphenyl Amino
Detailed Analysis of Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. google.com The reactivity and regioselectivity of SEAr on the phenyl ring of Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]- are dictated by the electronic effects of its two substituents: the methyl group (-CH₃) and the N-methyl-N-(2-hydroxyethyl)amino group (-(CH₃)N(CH₂CH₂OH)).
Both substituents are classified as activating groups, meaning they increase the rate of electrophilic attack compared to unsubstituted benzene (B151609) by donating electron density to the ring. The amino group is a powerful activating group due to the resonance donation of the nitrogen's lone pair of electrons. vaia.comncert.nic.in The methyl group is a weaker activating group, operating through an inductive effect. umn.edu
These groups are also ortho, para-directors, guiding the incoming electrophile to the positions ortho and para relative to themselves. umn.edu In Ethanol, 2-[methyl(4-methylphenyl)amino]-, the methyl group is at position 4 (para) relative to the amino group. This leaves the two ortho positions (2 and 6) and the two meta positions (3 and 5) relative to the amino group available for substitution.
The powerful activating and directing effect of the amino group dominates over the weaker methyl group. Therefore, electrophiles will be primarily directed to the positions ortho to the amino group (positions 2 and 6). The steric hindrance from the N-methyl-N-(2-hydroxyethyl)amino group might slightly disfavor these positions compared to an unsubstituted aniline (B41778), but the electronic activation remains the driving force. vaia.com
Studies on closely related structures, such as N-acetyl-p-toluidine, have shown that nitration can be directed specifically to the position ortho to the amino group (and meta to the methyl group) by carefully selecting the reaction conditions, such as using dilute sulfuric acid instead of concentrated acid, which minimizes the formation of the other ortho isomer. google.com Similarly, electrophilic fluorination of N,N-dimethylaniline derivatives has been shown to yield mixtures of ortho- and para-fluoro products, with the ortho isomer often predominating. researchgate.net
A summary of expected major products for common electrophilic aromatic substitution reactions is presented below.
Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E⁺) | Typical Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ethanol, 2-[methyl(2-nitro-4-methylphenyl)amino]- |
| Halogenation | Br⁺ / Cl⁺ | Br₂/Cl₂, FeBr₃/FeCl₃ | Ethanol, 2-[(2-bromo-4-methylphenyl)(methyl)amino]- |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-{[ (2-hydroxyethyl)(methyl)amino]}-5-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ethanol, 2-[(2-acetyl-4-methylphenyl)(methyl)amino]- |
| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | (Often leads to polysubstitution and is less controlled) |
It is important to note that the high reactivity of the N,N-disubstituted aniline ring can lead to challenges. For instance, Friedel-Crafts reactions can be complicated because the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired substitution. quora.com Furthermore, strongly oxidizing conditions, such as in nitration, can lead to side reactions and degradation. wikipedia.org
N-Alkylation and N-Acylation Reaction Pathways and Selectivity
The nitrogen atom in Ethanol, 2-[methyl(4-methylphenyl)amino]- is part of a secondary amine, which makes it nucleophilic and susceptible to further substitution reactions, namely N-alkylation and N-acylation. These reactions are crucial for synthesizing tertiary amines and amides, respectively.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. The lone pair of electrons on the secondary amine attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. The reaction proceeds via a standard Sₙ2 mechanism. The primary product is a tertiary amine, which, in this case, would be a quaternary ammonium (B1175870) salt if the reaction continues. ncert.nic.in
Alternatively, alcohols can be used as alkylating agents in the presence of a suitable catalyst, a process often referred to as a "borrowing hydrogen" reaction. acs.orggoogle.com This method is considered a green chemistry approach as it produces water as the only byproduct. acs.org Research on the N-alkylation of p-toluidine (B81030) with methanol (B129727) over various catalysts has been explored for industrial applications. google.com
N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. The mechanism involves a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. Studies on the acylation of p-toluidine with acetic acid have demonstrated efficient synthesis of the corresponding acetamide. ijsrst.com A similar reaction with glycolic acid has been used to produce 2-hydroxy-N-(4-methyl)phenylacetamide. researchgate.net
Selectivity: A key consideration for a molecule containing both an amine and a hydroxyl group is the selectivity of the reaction. Both nitrogen and oxygen atoms have lone pairs and can act as nucleophiles. However, the amine group is generally more nucleophilic than the hydroxyl group. Consequently, N-alkylation and N-acylation are typically favored over O-alkylation (etherification) and O-acylation (esterification) under neutral or basic conditions. To achieve selective O-alkylation or O-acylation, the more reactive amine group often needs to be protected first.
Interactive Data Table: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Expected Major Product |
|---|---|---|---|
| N-Methylation | Iodomethane (CH₃I) | Base (e.g., K₂CO₃), THF | Ethanol, 2-[dimethyl(4-methylphenyl)ammonio]- iodide |
| N-Ethylation | Ethyl Bromide (CH₃CH₂Br) | Heat, sealed vessel | Ethanol, 2-[ethyl(methyl)(4-methylphenyl)ammonio]- bromide |
| N-Benzylation | Benzyl Alcohol | Ru or Ir complex, heat | Ethanol, 2-[benzyl(methyl)(4-methylphenyl)amino]- |
| N-Acetylation | Acetyl Chloride | Pyridine (B92270) or Et₃N | N-(2-hydroxyethyl)-N,4-dimethylacetanilide |
| N-Acylation | Acetic Anhydride | Mild heat | N-(2-hydroxyethyl)-N,4-dimethylacetanilide |
Reactivity of the Hydroxyl Group: Etherification and Esterification Studies
The primary hydroxyl (-OH) group in the ethanol side chain of the molecule provides another site for functionalization through etherification and esterification reactions.
Etherification: The formation of an ether from the hydroxyl group can be achieved through several methods. The most classic approach is the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide, which then attacks an alkyl halide. nih.gov The reaction is most efficient with primary alkyl halides; secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com More modern methods include copper-catalyzed cross-coupling reactions, though these are typically used for forming aryl ethers rather than alkyl ethers from an aliphatic alcohol. organic-chemistry.org
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Another common method is the reaction of the alcohol with a more reactive acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct. Recent methodologies have employed catalysts like N-bromosuccinimide (NBS) for direct esterification under mild conditions. nih.gov
As mentioned previously, the higher nucleophilicity of the secondary amine compared to the primary alcohol means that for selective etherification or esterification at the hydroxyl group, the amine functionality typically requires a protecting group.
Interactive Data Table: Etherification and Esterification of the Hydroxyl Group
| Reaction Type | Reagent | Catalyst/Conditions | Expected Major Product (assuming N-protection) |
|---|
Redox Chemistry and Electrochemical Behavior in Organic Media
The redox chemistry of Ethanol, 2-[methyl(4-methylphenyl)amino]- is primarily centered on the substituted aniline moiety. Aromatic amines are known to undergo oxidation, often initiated by the removal of a single electron from the nitrogen atom. mdpi.com
The oxidation process typically starts with a one-electron transfer to form a radical cation. mdpi.com The stability and fate of this intermediate are highly dependent on the substituents on the aromatic ring and the reaction medium. The presence of two electron-donating groups (the amino and methyl groups) on the phenyl ring of the target compound lowers its oxidation potential, making it easier to oxidize compared to unsubstituted aniline. umn.edu
Computational studies on substituted anilines have shown a good correlation between the energy of the highest occupied molecular orbital (HOMO) and the one-electron oxidation potential. umn.edu The oxidation potential is a key parameter in understanding the kinetics of electron transfer reactions. umn.eduresearchgate.net
Once formed, the radical cation can undergo several subsequent reactions:
Dimerization/Polymerization: Radical cations can couple with each other, often at the para position, to form dimers (like benzidines) or polymerize to form materials analogous to polyaniline. mdpi.comysu.am
Deprotonation: Loss of a proton from the N-methyl group or the alpha-carbon of the ethyl group can occur, leading to a neutral radical.
Reaction with Nucleophiles: The radical cation, or further oxidized species, can react with nucleophiles present in the medium. This principle is used in synthetic methods for the functionalization of anilines. nih.govsemanticscholar.org
The electrochemical oxidation of aniline derivatives is sensitive to pH. mdpi.com In acidic media, the nitrogen can be protonated, making it much more difficult to oxidize. In neutral or basic media, the oxidation proceeds more readily. Studies on the electrochemical oxidation of p-nitroaniline have shown that the reaction proceeds through intermediates with a quinoid structure, followed by ring-opening. researchgate.net While the nitro group is an electron-withdrawing group, the general mechanism involving quinoid intermediates is relevant for many substituted anilines.
Interactive Data Table: Estimated Electrochemical Properties
| Compound | Substituents | Predicted Effect on Oxidation Potential (vs. Aniline) | Plausible Oxidation Products in Organic Media |
|---|---|---|---|
| Aniline | -H | Reference | Polyaniline, Benzidine |
| N,N-Dimethylaniline | -N(CH₃)₂ | Lowered | N,N,N',N'-Tetramethylbenzidine, Crystal Violet precursor |
| p-Toluidine | p-CH₃, -NH₂ | Lowered | Dimerized/Polymerized products |
| Ethanol, 2-[methyl(4-methylphenyl)amino]- | p-CH₃, -N(CH₃)(CH₂CH₂OH) | Significantly Lowered | Dimeric species (benzidine-type), products of radical coupling |
Environmental Impact and Safety Considerations in the Research and Industrial Handling of Ethanol, 2 Methyl 4 Methylphenyl Amino
Lifecycle Assessment and Sustainable Practices in Production and Utilization
A formal Lifecycle Assessment (LCA) for Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]- has not been identified in published literature. An LCA is a systematic evaluation of the environmental impacts of a product through all stages of its life, from raw material extraction to disposal or recycling. For this compound, a complete LCA would involve:
Cradle-to-Gate Analysis: This would assess the environmental footprint of the synthesis of Ethanol, 2-[methyl(4-methylphenyl)amino]-. Key inputs for this analysis would include the raw materials, such as N-methyl-p-toluidine and ethylene (B1197577) oxide, the energy consumed during the manufacturing process, and any waste products generated.
Gate-to-Grave Analysis: This part of the assessment would focus on the use phase and end-of-life of the compound. It would consider the environmental impacts associated with its application, for instance in dye manufacturing, and the subsequent disposal or treatment of any products containing it.
Sustainable practices in its production would focus on the principles of green chemistry. This could include the use of renewable feedstocks, catalysis to improve reaction efficiency and reduce waste, and the use of safer solvents. In its utilization, sustainability would be enhanced by processes that maximize the incorporation of the molecule into the final product, thus minimizing waste.
Advanced Waste Treatment and Remediation Strategies for Laboratory and Industrial Effluents
Specific research on the treatment of waste streams containing Ethanol, 2-[methyl(4-methylphenyl)amino]- is not available. However, based on its chemical structure—an aromatic amine derivative—several advanced waste treatment and remediation strategies would be applicable.
| Treatment Strategy | Description | Potential Applicability |
| Advanced Oxidation Processes (AOPs) | AOPs, such as ozonation, Fenton, and photo-Fenton processes, generate highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances. | Given the aromatic ring in its structure, AOPs would likely be effective in degrading this compound in aqueous effluents. |
| Activated Carbon Adsorption | This physical process uses the high surface area of activated carbon to adsorb organic molecules from liquid or gas streams. | This method could be employed as a polishing step to remove residual amounts of the compound from industrial wastewater. |
| Membrane Filtration | Techniques like reverse osmosis and nanofiltration can separate dissolved organic compounds from water based on molecular size and charge. | This could be a viable option for concentrating the compound from dilute waste streams for further treatment or recovery. |
| Incineration | High-temperature incineration can be used for the disposal of concentrated waste streams or solid waste contaminated with the compound, ensuring complete destruction. | This is a common method for the disposal of organic chemical waste, though it requires careful control of emissions. |
Occupational Exposure and Development of Safe Handling Protocols in Research Environments
There are no established specific occupational exposure limits (OELs) for Ethanol, 2-[methyl(4-methylphenyl)amino]- from regulatory bodies such as OSHA or ACGIH. However, information from chemical suppliers indicates that the compound is considered to have moderate toxicity, and appropriate safety precautions are necessary. cymitquimica.com
Safe handling protocols in a research setting would be based on a combination of general laboratory safety standards for handling chemicals and the specific physical and chemical properties of the compound.
Key Safe Handling Protocols:
Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect against splashes, and a laboratory coat.
Ventilation: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management: Availability of appropriate spill kits for chemical spills. In case of a spill, the area should be evacuated and cleaned by trained personnel.
Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Biodegradation and Environmental Fate Studies
Specific studies on the biodegradation and environmental fate of Ethanol, 2-[methyl(4-methylphenyl)amino]- are not found in the reviewed literature. The environmental persistence and transformation of a chemical are influenced by its structure.
Predicted Environmental Fate:
Biodegradation: The presence of a substituted aniline (B41778) structure might suggest some resistance to rapid biodegradation. Aromatic amines can, in some cases, be recalcitrant or require specific microbial populations for degradation. In one study, the related compound ethanol was found to biodegrade relatively quickly, but the addition of the methylphenylamino group significantly alters the molecule's properties. cymitquimica.com
Soil Mobility: The compound's solubility in polar solvents suggests it may have some mobility in soil, potentially leading to groundwater contamination if released in significant quantities. cymitquimica.com
Bioaccumulation: A quantitative structure-activity relationship (QSAR) model could be used to predict the bioaccumulation potential of the compound in aquatic organisms. Without experimental data, this remains speculative.
Further research is critically needed to establish the specific environmental behavior and toxicological profile of Ethanol, 2-[methyl(4-methylphenyl)amino]- to ensure its safe handling and to mitigate any potential environmental impact.
Future Research Directions and Emerging Paradigms for Ethanol, 2 Methyl 4 Methylphenyl Amino
Design and Synthesis of Novel Derivatives with Tunable Properties
The inherent structure of Ethanol (B145695), 2-[methyl(4-methylphenyl)amino]- offers multiple avenues for chemical modification to create a library of novel derivatives with tailored properties. The key to unlocking the potential of this scaffold lies in the systematic alteration of its core components: the aromatic ring, the tertiary amine, and the primary alcohol.
The p-tolyl group provides a reactive site for electrophilic aromatic substitution. Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic ring can significantly influence the electronic properties of the entire molecule. For instance, nitration followed by reduction could introduce an additional amino group, creating a diamino-derivative with altered basicity and potential for further functionalization.
Modification of the N-methyl group could be achieved through demethylation followed by re-alkylation with different alkyl or functionalized groups. This would modulate the steric hindrance around the nitrogen atom and influence the compound's nucleophilicity and interaction with biological targets. The ethanol side chain presents another point of diversification. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce a wide range of functional groups. These modifications would alter the polarity, solubility, and reactivity of the resulting derivatives.
The synthesis of these novel derivatives can be guided by established methodologies for N-aryl amino alcohols. For example, multicomponent coupling reactions involving aziridines, arynes, and water, promoted by an acid catalyst, can furnish N-aryl β-amino alcohol derivatives in good yields. nih.govnih.gov Furthermore, N-alkylation of amines using alcohols as alkylating agents, often catalyzed by transition metals like iridium or ruthenium, presents a green and efficient route to tertiary amines. acs.org These synthetic strategies can be adapted for the targeted derivatization of the parent compound.
A systematic approach to derivatization, coupled with computational modeling, will enable the tuning of key physicochemical properties. This includes, but is not limited to, solubility in various solvents, lipophilicity (logP), pKa, and electronic absorption/emission spectra. By creating a diverse library of derivatives, researchers can explore a wider range of applications and structure-activity relationships.
Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction
These AI models are typically trained on vast databases of known chemical reactions. acs.org They can be broadly categorized into template-based and template-free approaches. Template-based models rely on a predefined set of reaction rules, while template-free models, often based on graph neural networks or sequence-to-sequence architectures, can predict reactions without explicit templates, offering greater potential for discovering entirely new transformations. engineering.org.cnacs.org
For a molecule like Ethanol, 2-[methyl(4-methylphenyl)amino]-, an AI retrosynthesis platform could break it down into simpler, commercially available precursors. For instance, it might suggest a disconnection at the C-N bond, leading back to p-toluidine (B81030) and 2-(methylamino)ethanol (B44016) or a related precursor. The AI would then evaluate the feasibility of each proposed synthetic step based on learned chemical knowledge, providing a ranked list of potential synthetic routes. nih.gov
Beyond retrosynthesis, AI can be employed to predict the outcomes of novel reactions involving derivatives of Ethanol, 2-[methyl(4-methylphenyl)amino]-. By inputting the structures of the reactants and proposed reaction conditions, machine learning models can predict the likely products and their yields. This predictive capability can significantly accelerate the discovery of new derivatives and their reactions, reducing the need for extensive empirical screening and optimizing reaction conditions. The integration of AI into the research workflow for this compound will undoubtedly streamline the synthetic process and foster innovation.
Exploration of Bio-Inspired Applications and Green Solvents for Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of Ethanol, 2-[methyl(4-methylphenyl)amino]- and its derivatives is well-suited for the adoption of bio-inspired and environmentally friendly approaches. Biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a powerful tool for the stereoselective synthesis of chiral amino alcohols. rsc.orgnih.govrsc.orgnih.gov Given that many bioactive molecules are chiral, the development of biocatalytic routes to enantiomerically pure forms of this compound and its derivatives is a significant research direction.
Enzymes such as transaminases, hydrolases, and oxidoreductases can be employed for the synthesis of vicinal amino alcohols with high enantioselectivity. rsc.orgrsc.org For example, a biocatalytic kinetic resolution could be used to separate a racemic mixture of Ethanol, 2-[methyl(4-methylphenyl)amino]-, providing access to both enantiomers in high purity. Alternatively, a chemoenzymatic approach, combining traditional chemical synthesis with a key enzymatic step, could be developed. rsc.org
The exploration of bio-inspired applications for this class of compounds is also a promising avenue. N-aryl amino acids, which share structural similarities, are known to be important motifs in various biologically active molecules and have been investigated for their antibacterial properties. mdpi.com Derivatives of Ethanol, 2-[methyl(4-methylphenyl)amino]- could be designed as mimetics of natural amino acids or as scaffolds for the development of new bioactive agents.
In addition to biocatalysis, the use of green solvents in the synthesis of this compound can significantly reduce the environmental impact of the process. Water is an ideal green solvent, and methods for N-alkylation of amines in aqueous media under microwave irradiation have been reported. rsc.orgresearchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have shown promise in promoting the alkylation of amines with alcohols under mild, metal-free conditions. rsc.org Adopting these green synthetic methodologies will be crucial for the sustainable development and application of Ethanol, 2-[methyl(4-methylphenyl)amino]- and its derivatives. A simple, mild, and cost-effective green approach for the reductive mono-N-alkylation of nitroarenes has also been developed using HOAc/Zn as the reducing system in methanol (B129727). nih.gov
Development of High-Throughput Screening Methodologies for New Applications
To unlock the full potential of a library of novel derivatives based on the Ethanol, 2-[methyl(4-methylphenyl)amino]- scaffold, the development and implementation of high-throughput screening (HTS) methodologies are essential. bmglabtech.comall-chemistry.com HTS allows for the rapid and automated testing of thousands of compounds for a specific biological or chemical property, significantly accelerating the discovery of new applications. bmglabtech.com
For instance, if the goal is to identify derivatives with specific catalytic activity, an HTS assay could be designed to monitor the progress of a target reaction in the presence of each compound in the library. This could involve colorimetric or fluorometric readouts that can be rapidly assessed using a plate reader. The use of robotics and automated liquid handling can further enhance the efficiency of the screening process. bmglabtech.com
In the context of discovering new bioactive molecules, HTS can be used to screen for activity against a particular biological target, such as an enzyme or a receptor. all-chemistry.com Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is another powerful HTS approach. all-chemistry.com
For chiral derivatives, HTS assays for determining enantiomeric excess (ee) are particularly valuable. Fluorescence-based assays have been developed for the high-throughput determination of ee in chiral amines and amino alcohols. nih.gov These methods often rely on the formation of diastereomeric complexes with a chiral fluorescent probe, where the fluorescence intensity or wavelength differs for each enantiomer. nih.gov Such assays would be invaluable for optimizing asymmetric syntheses of chiral derivatives of Ethanol, 2-[methyl(4-methylphenyl)amino]-. The development of tailored HTS methodologies will be a critical enabling technology for exploring the vast chemical space of these derivatives and identifying promising lead compounds for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
